molecular formula C12H16N2O4S B14877742 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide

Cat. No.: B14877742
M. Wt: 284.33 g/mol
InChI Key: VTUDPCLEFNPARV-UHFFFAOYSA-N
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Description

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide: is a complex organic compound that belongs to the class of oxazepines. This compound is characterized by its unique structure, which includes a sulfonamide group attached to a tetrahydrobenzo[f][1,4]oxazepine ring system. The presence of both the oxazepine and sulfonamide functionalities makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide typically involves multiple steps. One common approach is the cyclization of an appropriate precursor to form the oxazepine ring, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, while the oxazepine ring may interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide: can be compared with other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole.

  • Other oxazepine derivatives, like 1,4-benzoxazepine, also share structural similarities.

Uniqueness

The uniqueness of This compound lies in its combined oxazepine and sulfonamide functionalities, which provide a distinct set of chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)propane-1-sulfonamide

InChI

InChI=1S/C12H16N2O4S/c1-2-7-19(16,17)14-9-3-4-11-10(8-9)12(15)13-5-6-18-11/h3-4,8,14H,2,5-7H2,1H3,(H,13,15)

InChI Key

VTUDPCLEFNPARV-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(C=C1)OCCNC2=O

Origin of Product

United States

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